molecular formula C9H10BrNO3S B14823715 4-Bromo-3-cyclopropoxybenzenesulfonamide

4-Bromo-3-cyclopropoxybenzenesulfonamide

Cat. No.: B14823715
M. Wt: 292.15 g/mol
InChI Key: WMGZCXNUUUBRTF-UHFFFAOYSA-N
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Description

4-Bromo-3-cyclopropoxybenzenesulfonamide is a sulfonamide derivative featuring a bromine atom at the para position (C4), a strained cyclopropoxy group at the meta position (C3), and a sulfonamide (-SO₂NH₂) functional group. The cyclopropoxy substituent introduces significant steric and electronic effects due to its three-membered ring structure, which enhances reactivity in synthetic applications. This compound is hypothesized to exhibit unique physicochemical properties compared to analogs with bulkier or less strained substituents .

Properties

Molecular Formula

C9H10BrNO3S

Molecular Weight

292.15 g/mol

IUPAC Name

4-bromo-3-cyclopropyloxybenzenesulfonamide

InChI

InChI=1S/C9H10BrNO3S/c10-8-4-3-7(15(11,12)13)5-9(8)14-6-1-2-6/h3-6H,1-2H2,(H2,11,12,13)

InChI Key

WMGZCXNUUUBRTF-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)S(=O)(=O)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-cyclopropoxybenzenesulfonamide typically involves multiple steps, starting from benzene derivatives. One common approach includes:

    Bromination: Introduction of a bromine atom to the benzene ring using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).

    Cyclopropoxylation: Addition of a cyclopropoxy group through a nucleophilic substitution reaction.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent (Position 3) Sulfonamide N-Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Cyclopropoxy NH₂ C₉H₉BrNO₃S ~291* High ring strain enhances reactivity; potential use in cyclopropane-mediated synthesis
4-Bromo-N-cyclohexyl-3-propoxybenzenesulfonamide Propoxy Cyclohexyl C₁₅H₂₂BrNO₃S 376.31 Increased lipophilicity; suited for hydrophobic environments or membrane penetration studies
4-Bromo-3-methylbenzenesulfonamide Methyl NH₂ C₇H₇BrNO₂S 249.16 Versatile in organic synthesis; foundational for complex molecule assembly
4-Bromo-3-fluorobenzenesulfonamide Fluoro NH₂ C₆H₅BrFNO₂S 252.08 Electron-withdrawing fluorine enhances electrophilic substitution resistance

*Calculated based on atomic masses.

Substituent Effects at Position 3

  • Cyclopropoxy Group: The strained three-membered ring in this compound increases electrophilicity at the sulfonamide group, making it reactive in ring-opening or cross-coupling reactions.
  • Methyl Group : The smaller methyl substituent in 4-bromo-3-methylbenzenesulfonamide reduces steric hindrance, enabling easier access to the sulfonamide group in nucleophilic reactions. This compound is widely used as a building block in drug synthesis .
  • Fluoro Group : The electron-withdrawing fluorine in 4-bromo-3-fluorobenzenesulfonamide deactivates the aromatic ring, reducing susceptibility to electrophilic attack. This property is advantageous in stabilizing intermediates during multi-step syntheses .

Sulfonamide N-Substituent Variations

  • NH₂ vs. Cyclohexyl : The unsubstituted sulfonamide (-SO₂NH₂) in the target compound and methyl/fluoro analogs allows for hydrogen bonding, enhancing water solubility. In contrast, the N-cyclohexyl group in the propoxy analog increases hydrophobicity, which may improve bioavailability in lipid-rich environments .

Research Findings and Implications

  • Synthetic Utility : The cyclopropoxy group’s strain in the target compound enables unique reactivity in [2+1] cycloadditions, unlike the propoxy or methyl analogs .
  • Thermal Stability : N-cyclohexyl-substituted compounds exhibit higher decomposition temperatures (>200°C), making them suitable for high-temperature catalysis .

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